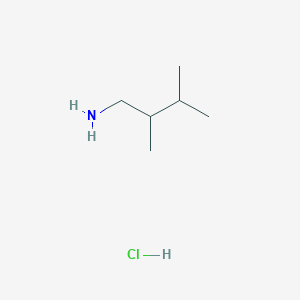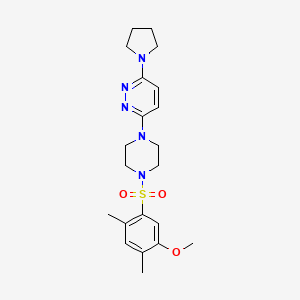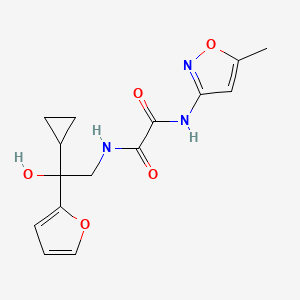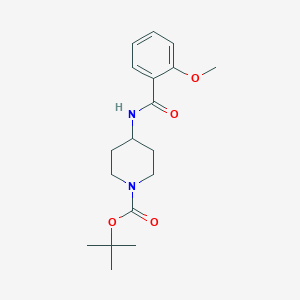methanone CAS No. 1114658-10-4](/img/structure/B2392401.png)
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to the one you provided often belong to the class of organic compounds known as phenylpyrazoles or benzodioxoles . These compounds contain a phenylpyrazole or benzodioxole skeleton, which consists of a pyrazole or dioxole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring linked to an imidazole ring through a CC or CN bond . The exact structure would depend on the specific compound.Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely and depend on the specific compound and conditions. Some compounds may undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds may be crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The study of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provides insights into the synthesis and structural analysis of complex organic compounds. These compounds are obtained through substitution reactions, with their structures confirmed by various spectroscopy methods and mass spectrometry. Single crystal X-ray diffraction and density functional theory (DFT) calculations play crucial roles in understanding their molecular structures and physicochemical properties (Huang et al., 2021).
Electrochemical Synthesis
The electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone demonstrates the utility of electrogenerated quinones in producing compounds with potential anti-stress oxidative properties. This one-pot synthesis approach avoids the need for isolating intermediates, showcasing an efficient pathway for creating biologically active molecules (Largeron & Fleury, 1998).
Fluorinated Compounds for Synthesis
Research on the synthesis of fluorinated compounds, such as a fluorinated masked o-benzoquinone prepared by oxidation of 4-fluoro-2-methoxyphenol, highlights the significance of fluorine in medicinal chemistry. These fluorinated building blocks are essential for the synthesis of a variety of compounds, offering new avenues for drug development and material science (Patrick et al., 2004).
Photo-reorganization for Synthesis
The photo-reorganization of certain chromenones under UV light to form angular pentacyclic compounds illustrates the power of photochemistry in organic synthesis. This method allows for the generation of complex structures in a single step, potentially opening new pathways for the synthesis of pharmaceuticals and organic materials (Dalal et al., 2017).
Drug Metabolism Studies
Investigations into drug metabolism, such as the effects of cyclase inhibitors on CYP3A4 and CYP2B6 mRNA content in human hepatocytes, contribute to our understanding of drug interactions and metabolic pathways. Such studies are crucial for drug development, ensuring safety and efficacy by elucidating metabolic profiles and potential drug-drug interactions (Duniec‐Dmuchowski et al., 2009).
For more in-depth exploration and comprehensive understanding of the scientific research applications of 4-(1,3-Benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, these studies provide a solid foundation. The references linked above offer direct access to the research articles for detailed information.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO6S/c1-2-30-18-7-3-15(4-8-18)24(27)23-13-26(17-6-9-20-21(12-17)32-14-31-20)19-11-16(25)5-10-22(19)33(23,28)29/h3-13H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBONTUJIZHSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2392327.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2392333.png)


![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)
![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)
